1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, tetrahydropyrimidinone derivatives, and various substituted indole derivatives .
Scientific Research Applications
1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with a related indole moiety.
Tryptophan: An essential amino acid containing the indole nucleus.
Uniqueness
1-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of the indole and dihydropyrimidinone rings, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-15-20(21-14-19(29-4)10-11-22(21)25-15)12-13-27-16(2)23(24(28)26-17(27)3)18-8-6-5-7-9-18/h5-11,14,25H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSLLXPVMKRXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN3C(=C(C(=O)N=C3C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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